An In-depth Technical Guide to the Physicochemical Properties of Ethyl (R)-Nipecotate L-Tartrate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (R)-Nipecotate L-Tartrate
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl (R)-Nipecotate L-Tartrate, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven analytical methodologies. The guide covers chemical identity, physical characteristics, spectroscopic profiles, and detailed experimental protocols for characterization, emphasizing the causality behind analytical choices to ensure scientific integrity and reproducibility.
Introduction
Ethyl (R)-Nipecotate L-Tartrate (CAS No. 167392-57-6) is the L-tartaric acid salt of the ethyl ester of (R)-nipecotic acid. Its stereospecific structure makes it a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for process development, formulation, quality control, and ensuring regulatory compliance. The formation of the L-tartrate salt serves a dual purpose: it facilitates the resolution of the racemic ethyl nipecotate and improves the handling and stability of the otherwise liquid freebase, rendering it as a crystalline solid. This guide elucidates these critical properties from a first-principles approach, backed by established analytical techniques.
Chemical Identity and Core Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and physical formulations. Ethyl (R)-Nipecotate L-Tartrate is composed of the protonated (R)-ethyl piperidine-3-carboxylate cation and the L-tartrate anion.
Chemical Structure

Figure 1. Chemical structure of Ethyl (R)-Nipecotate L-Tartrate.
Summary of Core Properties
The primary identifiers and physical properties are summarized below for quick reference. These values are critical for material specification, safety assessments, and process design.
| Property | Value | Source(s) |
| CAS Number | 167392-57-6 | [1] |
| Molecular Formula | C₁₂H₂₁NO₈ | [1][2] |
| Molecular Weight | 307.30 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 157-159 °C | [1][3][4] |
| Solubility | Soluble in water and methanol | [1][3] |
| Optical Rotation | [α]²⁰/D ≈ +10° (c=5 in H₂O) | [1][4] |
| Storage | Sealed in a dry place at room temperature | [1][3] |
Ionization Constants (pKa)
The pKa values are crucial for predicting the behavior of the salt in aqueous solutions, influencing solubility, dissolution rate, and selection of formulation strategies.
-
Ethyl (R)-Nipecotate (Cation): The basicity of the piperidine nitrogen is the key determinant. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][5] The ester group at the 3-position has a slight electron-withdrawing effect, which is expected to lower the basicity of the nitrogen. Therefore, the pKa of protonated ethyl nipecotate is predicted to be slightly lower, around 9.4 ± 0.1 .[6]
-
L-Tartaric Acid (Anion): As a dicarboxylic acid, L-tartaric acid has two pKa values. At 25°C, these are pKa₁ = 2.98 and pKa₂ = 4.34 .[3][7]
Expert Insight: The significant difference (ΔpKa) between the pKa of the ethyl nipecotate cation (>9) and the first pKa of tartaric acid (<3) is well over the generally accepted rule of 3 units. This large ΔpKa ensures the formation of a stable salt by facilitating a near-complete proton transfer from the stronger acid (tartaric acid) to the stronger base (ethyl nipecotate).[8] This stability is essential to prevent disproportionation back to the free base and free acid during storage and processing.[9][10]
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic techniques provide the definitive fingerprint for the identification, purity assessment, and structural elucidation of Ethyl (R)-Nipecotate L-Tartrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.
-
¹H NMR (Proton NMR):
-
Ethyl Group: A triplet signal around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂) are characteristic of the ethyl ester moiety.
-
Piperidine Ring: A complex series of multiplets between approximately 1.5 and 3.5 ppm corresponds to the protons on the piperidine ring. The proton at the chiral center (C3) would appear as a distinct multiplet within this region.
-
Tartrate Moiety: The two methine protons (-CH(OH)-) of the tartrate anion would typically appear as a singlet around 4.4-4.5 ppm due to their chemical equivalence.
-
Amine and Hydroxyl Protons: Broad, exchangeable signals for the N-H and O-H protons would be visible, with their chemical shifts being highly dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Ester Group: Signals for the carbonyl carbon (C=O) at ~170-175 ppm, the methylene carbon (OCH₂) at ~60-62 ppm, and the methyl carbon (CH₃) at ~14 ppm.
-
Piperidine Ring: Signals for the five carbons of the piperidine ring would appear in the aliphatic region, typically between 25 and 55 ppm.
-
Tartrate Moiety: Signals for the carboxyl carbons (-COO⁻) around 175-180 ppm and the hydroxylated methine carbons (-CH(OH)-) around 70-75 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups within the molecule. An Attenuated Total Reflectance (ATR) IR spectrum is readily available for this compound.[2]
-
Key Expected Absorptions:
-
O-H & N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl groups of the tartrate and the secondary amine proton of the piperidinium cation.
-
C-H Stretching: Bands in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds of the piperidine and ethyl groups.
-
Ester Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
Carboxylate (COO⁻) Stretching: Strong asymmetric and symmetric stretching bands from the tartrate anion, typically appearing around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.
-
C-O Stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and the alcohol groups.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination and enantiomeric excess analysis. Due to the chiral nature of both the cation and anion, a robust chiral HPLC method is essential.
Causality of Method Choice: The goal is to separate the (R)-enantiomer from its (S)-enantiomer impurity. This cannot be achieved on standard reversed-phase columns (like C18), which separate based on hydrophobicity.[11] A Chiral Stationary Phase (CSP) is required to create a transient diastereomeric complex with the enantiomers, allowing for their differential retention and separation.[12] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and often a first choice for screening chiral separations of compounds containing amine and ester functionalities.[11][13]
Analytical Methodologies: Protocols & Workflows
This section provides detailed, step-by-step protocols for the essential analyses required for quality control of Ethyl (R)-Nipecotate L-Tartrate.
Protocol: Chiral Purity Determination by HPLC
This protocol describes a typical method for assessing the enantiomeric purity of the title compound.
Objective: To quantify the (S)-enantiomer impurity in a sample of Ethyl (R)-Nipecotate L-Tartrate.
Methodology:
-
Column Selection: Chiralcel® OD-H (derivatized cellulose) or Chiralpak® AD (derivatized amylose) are excellent starting points.
-
Mobile Phase Preparation: A typical normal-phase mobile phase consists of a mixture of n-Hexane and Isopropanol (IPA). For a basic compound like ethyl nipecotate, the addition of a small amount of an amine modifier, such as Diethylamine (DEA), is crucial to improve peak shape and prevent tailing.
-
Example Mobile Phase: n-Hexane:Isopropanol:DEA (85:15:0.1, v/v/v).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl (R)-Nipecotate L-Tartrate.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Dilute further if necessary to fall within the linear range of the detector.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (where the ester chromophore absorbs).
-
-
System Suitability:
-
Inject a sample of the racemic ethyl nipecotate to confirm the resolution of the two enantiomer peaks. The resolution factor (Rs) should be ≥ 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the racemate injection.
-
Calculate the percentage of the (S)-enantiomer impurity using the area percent method: % (S)-enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for chiral purity analysis by HPLC.
Stability and Handling
Understanding the stability profile is critical for defining appropriate storage conditions and predicting shelf-life.
Chemical Stability
-
Hydrolysis: The most likely degradation pathway for Ethyl (R)-Nipecotate L-Tartrate is the hydrolysis of the ethyl ester to form (R)-Nipecotic acid and ethanol. This reaction is catalyzed by both acid and base and is accelerated at elevated temperatures.[4][14][15] Given the presence of the acidic tartrate counter-ion, the solid-state environment has an inherent pH that influences stability.
-
Salt Disproportionation: In the presence of moisture, particularly when formulated with certain excipients, there is a risk of salt disproportionation.[9][16] This is a process where the salt reverts to its non-ionized free base (liquid ethyl (R)-nipecotate) and free acid (L-tartaric acid). This can lead to changes in physical properties (e.g., clumping) and affect bioavailability. The stable crystalline nature and large ΔpKa of this salt mitigate, but do not eliminate, this risk.
Physical Stability
The compound is a crystalline solid, which is generally more stable than an amorphous form. However, like many tartrate salts, it can be sensitive to humidity.[7] Exposure to high humidity could lead to deliquescence or changes in crystal form.
Recommended Storage and Handling
-
Storage: To maintain chemical and physical integrity, the material should be stored in well-sealed containers at room temperature (20-25 °C), protected from moisture and light.[1][3]
-
Handling: Ethyl (R)-Nipecotate L-Tartrate is classified as an irritant, particularly causing serious eye irritation (GHS Hazard H319).[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.
Conclusion
Ethyl (R)-Nipecotate L-Tartrate possesses a well-defined set of physicochemical properties that make it suitable as a pharmaceutical intermediate. Its crystalline, solid nature, conferred by the L-tartrate salt form, provides significant advantages in handling and stability over its freebase counterpart. The key quality attribute is its enantiomeric purity, which can be reliably controlled and monitored using established chiral HPLC techniques. A comprehensive understanding of its properties, including pKa, solubility, and stability profile, is essential for the successful development of robust manufacturing processes and high-quality final drug products.
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